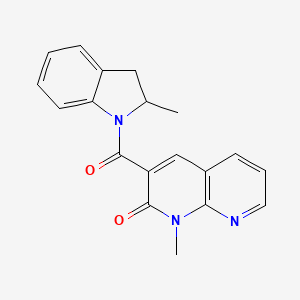
1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, a compound with the CAS number 899980-90-6, belongs to the class of naphthyridine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3O2, with a molecular weight of 319.4 g/mol. The structure features a naphthyridine core substituted with an indoline carbonyl moiety, which is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Naphthyridines have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar compounds suggest that they can interfere with DNA replication and repair mechanisms in cancer cells.
- Antimicrobial Properties : Some derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in disease processes, such as aldosterone synthase, which is relevant in hypertension and cardiovascular diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with naphthyridine derivatives:
- Anticancer Studies : A study published in Chemistry & Biology demonstrated that naphthyridine compounds could effectively induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specific derivatives showed IC50 values in the low micromolar range against breast cancer cells.
- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry reported that naphthyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that highlighted the importance of specific substituents on the naphthyridine ring for enhanced activity.
- Enzyme Inhibition : A patent application described the use of indoline-derived compounds as aldosterone synthase inhibitors, suggesting potential applications in treating conditions related to excessive aldosterone production .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | Chemistry & Biology |
| Antimicrobial | Disruption of cell walls | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Aldosterone synthase inhibition | Patent US9745282B2 |
Propriétés
IUPAC Name |
1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-10-13-6-3-4-8-16(13)22(12)19(24)15-11-14-7-5-9-20-17(14)21(2)18(15)23/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPVYPLJRQCFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














